molecular formula C16H12O2 B015466 2,7-Dimethylanthraquinone CAS No. 3286-01-9

2,7-Dimethylanthraquinone

Cat. No. B015466
CAS RN: 3286-01-9
M. Wt: 236.26 g/mol
InChI Key: RATJDSXPVPAWJJ-UHFFFAOYSA-N
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Description

2,7-Dimethylanthraquinone, also known as 2,7-Dimethyl-9,10-anthracenedione, is a chemical compound with the molecular formula C16H12O2 and a molecular weight of 236.27 . It is a solid substance that is soluble in acetone .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethylanthraquinone consists of a 9,10-anthracenedione core structure substituted with two methyl groups . The InChI code for this compound is 1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3 .


Physical And Chemical Properties Analysis

2,7-Dimethylanthraquinone is a solid substance that is slightly soluble in acetone . It has a molecular weight of 236.27 and a molecular formula of C16H12O2 .

Scientific Research Applications

  • Anti-inflammatory Action : It inhibits macrophage activation and osteoclast differentiation, indicating potential anti-inflammatory properties (Suzuki et al., 2012).

  • Electrochemical Synthesis : This compound is utilized in the electrochemical synthesis of phenazine derivatives through an ECECC pathway, providing good yields and high purities (Davarani et al., 2008).

  • Polymer Synthesis : It's used in synthesizing oligomers consisting of anthraquinone units linked by ethylene or ethane units (Goodbody et al., 2008).

  • Neuroprotective and Neuroregenerative Effects : As a model therapeutic, it acts as an efficient metal chaperone promoting neuroprotective and neuroregenerative effects (Kenche et al., 2013).

  • Chemotherapeutic Agent : It's a potential agent for treating AIDS, cancer, and acne (Lee, 2010).

  • Electrooptic Applications : 2,6-Dimethylanthraquinone, a related compound, serves as a key intermediate in the synthesis of poly(2,6-anthracenevinylene) for electrooptic applications (Xu et al., 2008).

  • Intermediate for Anthracene-Based Polymers : 2,6-Dimethylanthracene is important for synthesizing functional and special anthracene-based polymers (Yang Wen-jun, 2008).

  • Donor in Donor-Acceptor Complexes : It is used as a donor in 1:1 donor-acceptor complexes with quinones, demonstrating semiconducting properties (Al-Rubaie & Al-Masoudi, 1990).

properties

IUPAC Name

2,7-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJDSXPVPAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372714
Record name 2,7-DIMETHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylanthraquinone

CAS RN

3286-01-9
Record name 2,7-DIMETHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… boiling 2 : 7-dimethylanthraquinone (2.4 g.) wit!h chromic anhydride (2.7 g.) in acetic acid for 3 hours. The prodiict was worked up as before, the acid being separated from unoxidised …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
I Goodbody, A Ben-Haida, P Hodge - Reactive and Functional Polymers, 2008 - Elsevier
Treatment of 2,6-dimethylanthraquinone and/or 2,7-dimethylanthraquinone with strong base affords, in good yields, oligomers consisting of anthraquinone units linked by ethylene or …
SAI Rizvi, PC Gupta, RK Kaul - Planta medica, 1971 - thieme-connect.com
Chemical investigation of the flowers of Cassia nodosa has led to the isolation of a new anthraquinone glycoside, provisionally named as nodososide, from the alcoholic extract. Acid …
HO House, JT Holt, D VanDerveer - The Journal of Organic …, 1993 - ACS Publications
1.00: 12.5: 18.6 of 1, 8-dichloroanthracene (17, Scheme I) with the aryl Grignard reagent 16 to form mixtures containing varying amounts of the unchanged dichloride 17, the diaryl …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
MS Akhtar, M Ali, SR Mir, O Singh - 2006 - nopr.niscpr.res.in
Three new anthraquinones namely 1-hydroxy-2, 7-dimethylanthraquinone, 2-hydroxy-6-methylanthraquinone and 2, 6-dihydroxyanthraquinone along with n-nonadecane, n-…
Number of citations: 17 nopr.niscpr.res.in
GT Morgan, EA Coulson - Journal of the Chemical Society, 1929 - hero.epa.gov
… corr.) has been synthesised by a method which establishes definitely the orientation of the two methyl groups, and the hydrocarbon has been oxidised to 2:7-dimethylanthraquinone (mp …
Number of citations: 1 hero.epa.gov
W Carruthers - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… On oxidation it afforded 2 : 6and 2 : 7-dimethylanthraquinone… " ; when mixed with 2: 7-dimethylanthraquinone of mp 169169" … chromic acid afforded 2 : 7-dimethylanthraquinone as pale …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
DM Connor, RM Kriegel, DM Collard… - Journal of Polymer …, 2000 - Wiley Online Library
Diacids of fused arenes have been prepared for use as covalently bound fluorescent optical brightening agents in condensation polymers. The monomers: dimethyl 1,6‐pyrene …
DR Dimmel, JJ Bozell, DG von Oepen… - Chem. Modif. Proper …, 1990 - books.google.com
Certain anthraquinone (AQ) compounds can be used in existing kraft processes to increase pulping rates and pulp yields. Such catalysts could also be the focus for an industry-wide …
Number of citations: 23 books.google.com
H MUHLEMANN - Pharmaceutica Acta Helvetiae, 1949 - europepmc.org
About anthraquinones and anthraquinone glycosides; About 1,7-dioxy-5-methylanthraquinone, 1,8-dioxy-2,7-dimethylanthraquinone and their glucosides. - Abstract - Europe PMC Sign in …
Number of citations: 2 europepmc.org

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